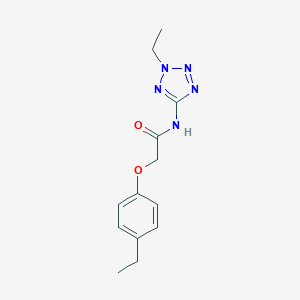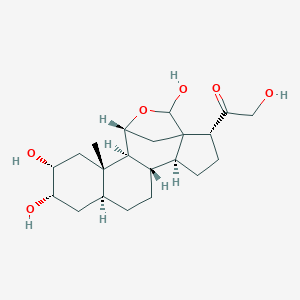
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol, also known as F-ara-AMP, is a nucleoside analogue that has shown potential in the treatment of various types of cancer. It is a modified version of the nucleoside adenosine, which is an essential component of DNA and RNA. F-ara-AMP has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol is converted into F-ara-ATP, which is an active metabolite. F-ara-ATP inhibits the activity of enzymes involved in the synthesis of DNA and RNA, leading to the accumulation of damaged DNA and RNA in cancer cells. This leads to the activation of apoptotic pathways, which ultimately leads to cell death.
Biochemical and Physiological Effects:
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol has been shown to have both antitumor and immunosuppressive effects. It inhibits the activity of DNA and RNA synthesis enzymes, leading to the accumulation of damaged DNA and RNA in cancer cells. This leads to the activation of apoptotic pathways, which ultimately leads to cell death. (3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol also has immunosuppressive effects, which makes it useful in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol has several advantages for laboratory experiments. It is easy to synthesize and can be produced in large quantities. It is also stable and can be stored for long periods without degradation. However, (3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol has some limitations. It is toxic to normal cells, which limits its use in vivo. It also has limited solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on (3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol. One direction is to investigate its potential in combination with other chemotherapy drugs. Another direction is to explore its potential in the treatment of autoimmune diseases. Further research is also needed to determine the optimal dosage and administration of (3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol for different types of cancer. Finally, research is needed to develop new methods for synthesizing (3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol that are more efficient and cost-effective.
Méthodes De Synthèse
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol can be synthesized using different methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of various reagents and solvents to modify the structure of adenosine and produce (3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction between adenosine and the fluorinated alkyl sulfonate to produce (3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol. Both methods have been used successfully to produce (3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol in the laboratory.
Applications De Recherche Scientifique
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol has been extensively studied for its potential in the treatment of various types of cancer. It has been shown to be effective against leukemia, lymphoma, and solid tumors. (3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol is a prodrug, which means that it is inactive until it is converted into an active form by the body. Once it is activated, it interferes with the synthesis of DNA and RNA in cancer cells, leading to cell death. (3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol has also been shown to have immunosuppressive effects, which makes it useful in the treatment of autoimmune diseases.
Propriétés
Numéro CAS |
134782-20-0 |
|---|---|
Nom du produit |
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol |
Formule moléculaire |
C13H18FN5O3S |
Poids moléculaire |
343.38 g/mol |
Nom IUPAC |
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H18FN5O3S/c14-2-1-3-23-4-7-9(20)10(21)13(22-7)19-6-18-8-11(15)16-5-17-12(8)19/h5-7,9-10,13,20-21H,1-4H2,(H2,15,16,17)/t7-,9-,10-,13?/m1/s1 |
Clé InChI |
UWHBOQMWBBJYCL-RJNFYWFKSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CSCCCF)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCCF)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCCF)O)O)N |
Synonymes |
5'-deoxy-5'-((2-monofluoroethyl)thio)adenosine 5-DMETA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide](/img/structure/B237784.png)
![55-(2-Amino-2-oxoethyl)-42,62-di(ethylidene)-36-(1-hydroxyethyl)-33,51-dimethyl-15-methylidene-13,28,34,37,40,43,49,53,60,63-decaoxo-6,10,17,21,25,32,57-heptathia-14,29,35,38,41,44,50,54,61,64,65,66,67,68,69,70,71-heptadecazadecacyclo[31.19.12.14,52.15,8.19,12.116,19.120,23.124,27.156,59.044,48]henheptaconta-1(52),2,4(66),5(71),7,9(70),16(69),18,20(68),22,24(67),56(65)-dodecaene-30-carboxylic acid](/img/structure/B237786.png)

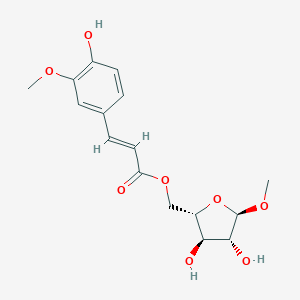


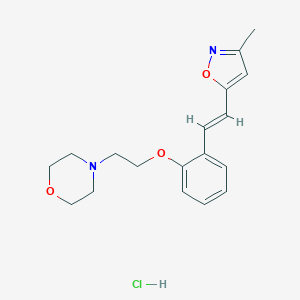

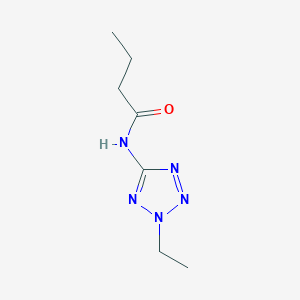

![3,5-dichloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B237824.png)
